Methyl 6-chloro-4-methylnicotinate
Overview
Description
Methyl 6-chloro-4-methylnicotinate is a chemical compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a methyl ester group, a chlorine atom, and a methyl group attached to the nicotinic acid ring . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
- Its primary target is thought to involve peripheral vasodilation . When applied topically, it induces vasodilation of peripheral blood capillaries located in the dermal papillae of the upper dermis layers adjacent to the epidermis–dermis junction .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-4-methylnicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 6-chloro-4-methylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products . The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-4-methylnicotinate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted nicotinates depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acid derivatives.
Reduction Reactions: Products include alcohol derivatives.
Scientific Research Applications
Methyl 6-chloro-4-methylnicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Methyl 6-chloro-4-methylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: Lacks the chlorine and methyl groups, resulting in different chemical and biological properties.
6-chloronicotinic acid: Lacks the ester and methyl groups, leading to different reactivity and applications.
4-methylnicotinic acid: Lacks the chlorine and ester groups, affecting its chemical behavior and uses.
Properties
IUPAC Name |
methyl 6-chloro-4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-7(9)10-4-6(5)8(11)12-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVXASUNSLLUGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673137 | |
Record name | Methyl 6-chloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1224464-97-4 | |
Record name | Methyl 6-chloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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